Cas no 57711-70-3 (N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine structure](https://www.kuujia.com/scimg/cas/57711-70-3x500.png)
57711-70-3 structure
Product name:N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine Chemical and Physical Properties
Names and Identifiers
-
- N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine
- AC1L6EXU
- AC1Q4T6S
- AG-K-09022
- AR-1K1041
- CTK1H3430
- n,n'-[benzene-1,2-diyldi(e)methylylidene]dianiline
- NSC155534
- NSC-155534
- 57711-70-3
- DTXSID30302963
-
- Inchi: InChI=1S/C20H16N2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-16H
- InChI Key: KVLMCZNILNIZHO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N=CC2=CC=CC=C2C=NC3=CC=CC=C3
Computed Properties
- Exact Mass: 284.13148
- Monoisotopic Mass: 284.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 24.7Ų
Experimental Properties
- PSA: 24.72
- LogP: 5.18780
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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